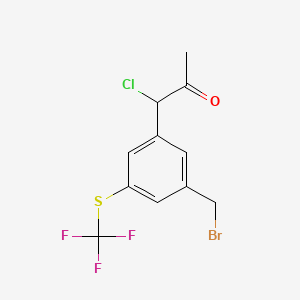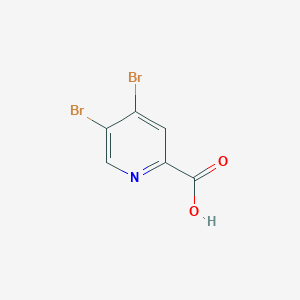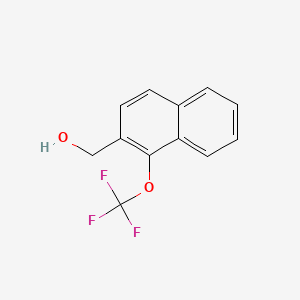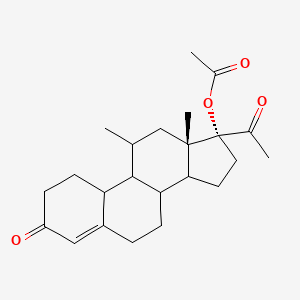
Norprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norprogesterone is synthesized through a series of chemical reactions. One notable method involves the Birch reduction of 3-methoxy-estradiol to produce a 19-nortestosterone derivative, which is then transformed through several chemical steps into 19-norprogesterone . This method was developed by G. Rosenkranz and C. Djerassi in 1951 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Norprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced progestins.
Substitution: Introduction of functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydroxylated derivatives: Resulting from oxidation reactions.
Reduced progestins: Formed through reduction processes.
Functionalized steroids: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating reproductive processes.
Medicine: Utilized in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: Employed in the production of synthetic hormones and related pharmaceuticals.
Wirkmechanismus
Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension . Additionally, it influences reproductive physiology by modulating the endometrial environment and inhibiting ovulation .
Vergleich Mit ähnlichen Verbindungen
Progesterone: The natural hormone with similar progestogenic activity.
Norethindrone: A synthetic progestin derived from 19-nortestosterone.
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Comparison: Norprogesterone is unique in its structural simplicity, lacking the C19 methyl group found in progesterone. This structural difference enhances its progestogenic potency compared to progesterone . Unlike norethindrone, which is orally active, this compound is primarily active when administered parenterally . Medroxyprogesterone acetate, while similar in function, has a different chemical structure and pharmacokinetic profile .
Eigenschaften
Molekularformel |
C23H32O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |
InChI-Schlüssel |
IWSXBCZCPVUWHT-SNOJSKPISA-N |
Isomerische SMILES |
CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Kanonische SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
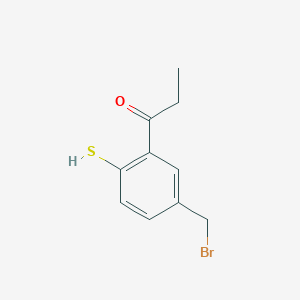
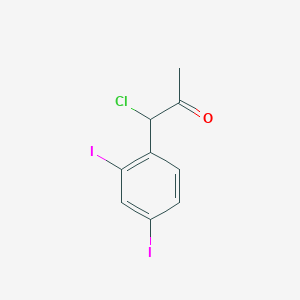
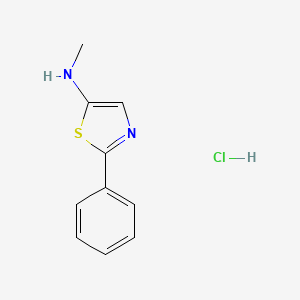

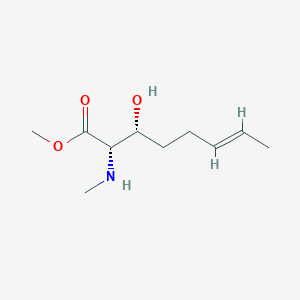


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

